N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a piperidine ring, and an oxalamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps. One common method includes the following steps:
Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Attachment of the dimethylsulfamoyl group: The piperidine intermediate is then reacted with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.
Coupling with the chloro-methylphenyl group: The final step involves coupling the modified piperidine with 3-chloro-2-methylphenyl oxalyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide group, potentially leading to the formation of amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N1-(3-chloro-2-methylphenyl)-N2-(piperidin-4-yl)methyl)oxalamide
- **N1-(3-chloro-2-methylphenyl)-N2-((1-(N-methylsulfamoyl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide is unique due to the presence of the dimethylsulfamoyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased stability or enhanced binding affinity to certain targets.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O4S/c1-12-14(18)5-4-6-15(12)20-17(24)16(23)19-11-13-7-9-22(10-8-13)27(25,26)21(2)3/h4-6,13H,7-11H2,1-3H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAPENTWWKQLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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